

4'-Hydroxy Pyrimethanil-d4 supplier and purity

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Compound of Interest

Compound Name: 4'-Hydroxy Pyrimethanil-d4

Cat. No.: B13434478

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Technical Guide: 4'-Hydroxy Pyrimethanil-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4'-Hydroxy Pyrimethanil-d4**, a deuterated metabolite of the fungicide Pyrimethanil. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards in analytical methods or for metabolism studies.

Compound Information and Supplier Overview

4'-Hydroxy Pyrimethanil-d4 is the deuterated form of 4'-Hydroxy Pyrimethanil, a metabolite of the anilinopyrimidine fungicide, Pyrimethanil. The deuterium labeling provides a distinct mass signature, making it an ideal internal standard for quantitative analysis by mass spectrometry.

Chemical Structure:

Molecular Formula: $C_{12}H_9D_4N_3O$

Molecular Weight: Approximately 219.28 g/mol

Commercial Suppliers and Purity

Several chemical suppliers offer **4'-Hydroxy Pyrimethanil-d4**. The purity of the compound is a critical parameter for its use as an analytical standard. The following table summarizes publicly available information from various suppliers. Researchers should always request a lot-specific Certificate of Analysis (CoA) for detailed purity information.

Supplier	CAS Number (labeled)	Stated Purity	Additional Information
ANEXIB Chemicals	1794897-91-8	>95% ^[1]	Also lists unlabeled CAS: 81261-84-9.
Pharmaffiliates	1794897-91-8	Not specified	Appearance: Off-White Solid. Recommends storage at 2-8°C. ^[2]
MedchemExpress	1794897-91-8	Not specified	States product is for research use only. A CoA is available upon request. ^[3]
CymitQuimica	1794897-91-8	Not specified	Provides chemical properties and notes it is a controlled product. ^[4]
CP Lab Safety	81261-84-9 (unlabeled)	Not specified	For professional research use only. ^[5]

Experimental Protocols

Proposed Synthesis and Purification of 4'-Hydroxy Pyrimethanil-d4

While a specific, published synthesis protocol for **4'-Hydroxy Pyrimethanil-d4** is not readily available, a plausible synthetic route can be devised based on the known synthesis of Pyrimethanil and general methods for introducing deuterium labels. The synthesis would likely involve the condensation of a deuterated aniline derivative with a pyrimidine precursor.

Proposed Synthetic Scheme:

A potential synthetic route could involve the following key steps:

- **Synthesis of 4-Aminophenol-d4:** This could be achieved through the reduction of 4-Nitrophenol-d4. The deuteration of the phenol ring can be accomplished by acid-catalyzed hydrogen-deuterium exchange of phenol in D₂O.
- **Condensation Reaction:** The resulting 4-Aminophenol-d4 would then be condensed with 2-chloro-4,6-dimethylpyrimidine or a similar reactive pyrimidine species to form the **4'-Hydroxy Pyrimethanil-d4**.

Purification:

Purification of the final product would be crucial to ensure high purity for its use as an analytical standard. A multi-step purification process is recommended:

- **Extraction:** The reaction mixture would first be subjected to liquid-liquid extraction to remove inorganic salts and highly polar impurities.
- **Chromatography:** Column chromatography, likely using silica gel, would be the primary purification step. A gradient elution system with a mixture of polar and non-polar solvents (e.g., ethyl acetate and hexane) would be employed to separate the desired product from starting materials and by-products.
- **Recrystallization:** The final step would involve recrystallization of the purified compound from a suitable solvent system to obtain a highly crystalline and pure solid.

Analytical Methodology: Quantification by UPLC-MS/MS

4'-Hydroxy Pyrimethanil-d4 is primarily used as an internal standard for the quantification of 4'-Hydroxy Pyrimethanil and the parent compound, Pyrimethanil, in various matrices. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice for this application due to its high sensitivity and selectivity.^{[6][7]}

Sample Preparation (QuEChERS Method):

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and environmental samples.^{[6][7]}

- **Extraction:** A homogenized sample (e.g., fruit, vegetable, or soil) is extracted with an organic solvent, typically acetonitrile.
- **Salting-out:** A mixture of salts (e.g., magnesium sulfate, sodium chloride) is added to induce phase separation and partition the analytes into the organic layer.
- **Dispersive Solid-Phase Extraction (d-SPE) Cleanup:** An aliquot of the organic extract is mixed with a sorbent material (e.g., primary secondary amine - PSA) to remove interfering matrix components.
- **Internal Standard Spiking:** A known concentration of **4'-Hydroxy Pyrimethanil-d4** is added to the final extract before analysis.

UPLC-MS/MS Conditions (Representative):

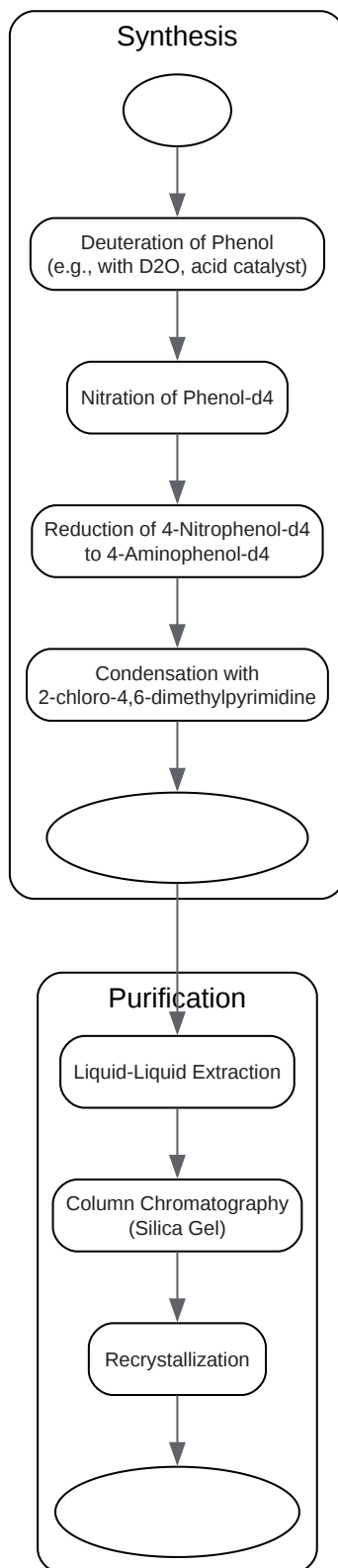
- **UPLC System:** A high-pressure gradient UPLC system.
- **Column:** A reversed-phase column (e.g., C18) suitable for the separation of small molecules.
- **Mobile Phase:** A gradient of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.
- **Mass Spectrometer:** A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
- **Detection:** Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for both the analyte (4'-Hydroxy Pyrimethanil) and the internal standard (**4'-Hydroxy Pyrimethanil-d4**) are monitored.

Compound	Precursor Ion (m/z)	Product Ion (m/z)
4'-Hydroxy Pyrimethanil	216.1	[Specific to instrument tuning]
4'-Hydroxy Pyrimethanil-d4	220.1	[Specific to instrument tuning]

Visualizations

Logical Workflow for Synthesis and Purification

The following diagram illustrates a logical workflow for the proposed synthesis and purification of **4'-Hydroxy Pyrimethanil-d4**.

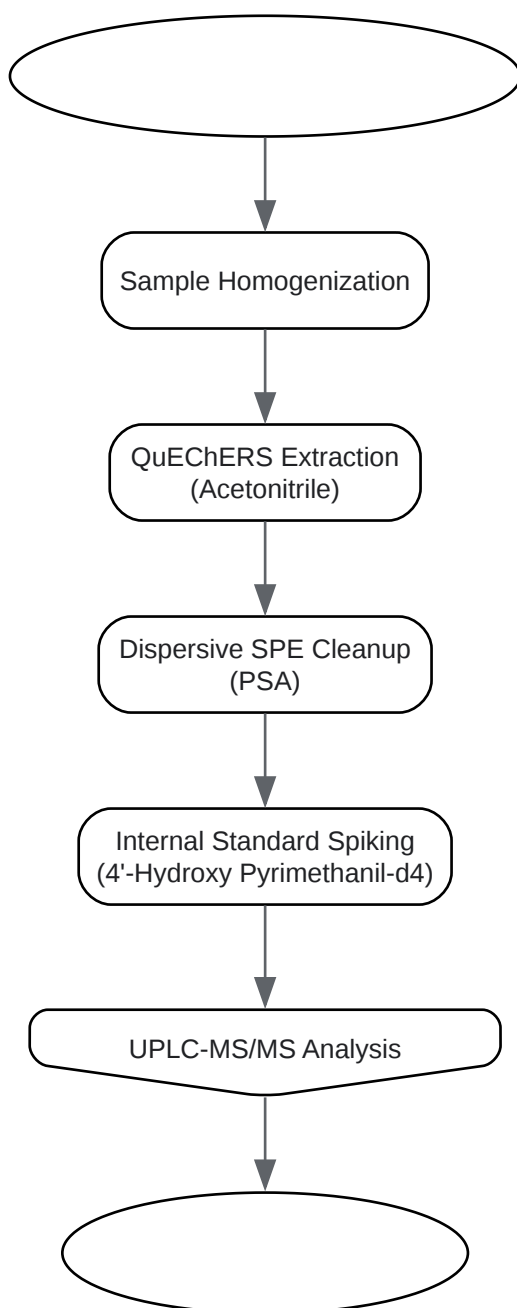


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Caption: Proposed Synthesis and Purification Workflow for **4'-Hydroxy Pyrimethanil-d4**.

Experimental Workflow for UPLC-MS/MS Analysis

The diagram below outlines the key steps in the analytical workflow for the quantification of Pyrimethanil and its metabolites using **4'-Hydroxy Pyrimethanil-d4** as an internal standard.



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Caption: Analytical Workflow for Quantification using **4'-Hydroxy Pyrimethanil-d4**.

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